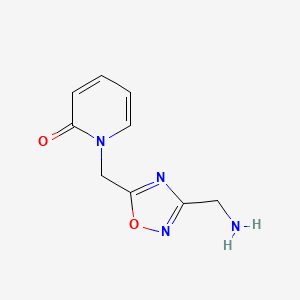

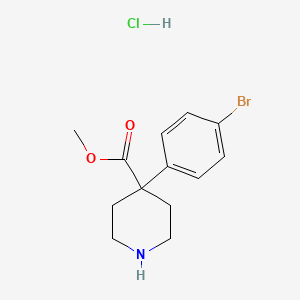

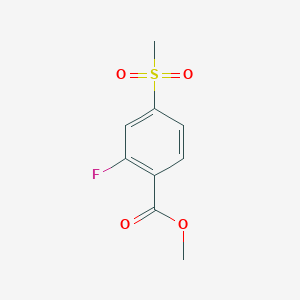

Methyl 4-(4-bromophenyl)piperidine-4-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride is a compound that is not directly described in the provided papers. However, the papers do discuss various piperidine derivatives and their synthesis, which can be related to the compound . Piperidine derivatives are of significant interest due to their applications in pharmaceuticals, including analgesics, antihistamines, and treatments for conditions such as schistosomiasis .

Synthesis Analysis

The synthesis of piperidine derivatives varies based on the desired substituents and the functional groups present. For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides . Another synthesis route involves the conversion of piperidine carboxylic acids to β-keto esters, which are then treated with N,N-dimethylformamide dimethyl acetal to yield N-Boc protected ester forms of piperidine derivatives . Additionally, an optimized synthesis of methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a key pharmaceutical intermediate, has been developed starting from 1-benzylpiperidin-4-one . These methods provide insights into the potential synthesis routes for methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and HRMS investigation. For instance, the absolute configuration of certain piperidinecarboxylic acid hydrobromides was determined using X-ray diffraction, revealing the orientation of substituents around the piperidine ring . Similarly, the novel heterocyclic compounds synthesized in paper were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS. These techniques could be applied to determine the molecular structure of methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their functional groups. For example, the anilino-nitrile intermediate in the synthesis of a pharmaceutical intermediate can undergo selective hydrolysis, followed by basic hydrolysis, acidification, and treatment with SOCl2 and MeOH to yield an anilino-ester . The reactivity of the piperidine nitrogen and the presence of halogens, such as bromine, can lead to further functionalization or substitution reactions, as seen in the use of 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine in the synthesis of disubstituted piperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their substituents and molecular geometry. For instance, the crystal structure and intermolecular interactions of a chloro-methyl bis(p-methoxyphenyl)piperidin-4-one were analyzed using Hirshfeld surface analysis, revealing a preference for O–H interactions in the crystal . These properties, including solubility, melting point, and stability, are crucial for the practical application of these compounds in pharmaceutical formulations. The properties of methyl 4-(4-bromophenyl)piperidine-4-carboxylate hydrochloride would need to be studied in a similar manner to understand its behavior in various environments.

科学的研究の応用

Anticancer Potential

Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, investigating their potential as anticancer agents. The compounds showed promise in anticancer activity, suggesting the potential therapeutic usefulness of similar structures in cancer treatment Rehman et al., 2018.

Asymmetric Synthesis

Salgado et al. (2019) described the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, demonstrating the compound's application in synthesizing biologically interesting polysubstituted piperidines Salgado et al., 2019.

Structural Analysis

Peeters et al. (1994) conducted an X-ray diffraction study on (I) (-)-(3S,4R)- and (II) (-)-(3S,4S)-3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide, revealing their absolute configurations and providing insights into the geometric structures of related compounds Peeters et al., 1994.

Molecular Structure

Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride (4PCAH·Cl) through single crystal X-ray diffraction, offering insights into its crystal and molecular structure that could inform further research and application in material science Szafran et al., 2007.

特性

IUPAC Name |

methyl 4-(4-bromophenyl)piperidine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(6-8-15-9-7-13)10-2-4-11(14)5-3-10;/h2-5,15H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQMYDXGVYTBTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)C2=CC=C(C=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2531253.png)

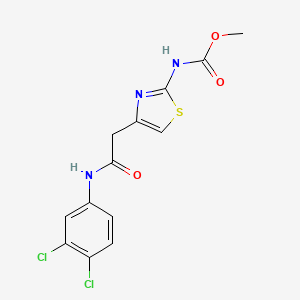

![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)

![Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B2531261.png)

![N-[2-[(1S,2S,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]ethyl]prop-2-enamide](/img/structure/B2531262.png)

![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2531268.png)